molecular formula C11H11N3O2 B11887419 Ethyl 8-amino-1,7-naphthyridine-5-carboxylate

Ethyl 8-amino-1,7-naphthyridine-5-carboxylate

Cat. No.: B11887419
M. Wt: 217.22 g/mol
InChI Key: IOUINQRMPWEPFB-UHFFFAOYSA-N
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Description

Ethyl 8-amino-1,7-naphthyridine-5-carboxylate is a heterocyclic compound featuring a 1,7-naphthyridine core substituted with an amino group at position 8 and an ethyl ester moiety at position 3. The ethyl ester group enhances lipophilicity, which may improve membrane permeability compared to its carboxylic acid counterpart (8-amino-1,7-naphthyridine-5-carboxylic acid, CAS 1424941-74-1) . This compound is likely synthesized via nucleophilic substitution or cyclization reactions, analogous to methods described for related 1,7-naphthyridine derivatives .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 8-amino-1,7-naphthyridine-5-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)8-6-14-10(12)9-7(8)4-3-5-13-9/h3-6H,2H2,1H3,(H2,12,14)

InChI Key

IOUINQRMPWEPFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C2=C1C=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-amino-1,7-naphthyridine-5-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate under thermal cyclization conditions. This reaction typically occurs at elevated temperatures, leading to the formation of the naphthyridine core .

Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate are reacted in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is heated to the required temperature, and the product is isolated through crystallization or other purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The 8-amino group exhibits nucleophilic character, participating in:

a. Acylation Reactions

  • Reacts with acyl chlorides or anhydrides to form amides.
    Example: Treatment with acetyl chloride yields N-acetyl derivatives, enhancing solubility for biological testing .

b. Schiff Base Formation

  • Condenses with aldehydes to generate imine intermediates, pivotal in multicomponent reactions (MCRs) .
    Conditions: Li⁺ catalysis in polar aprotic solvents at 60–80°C .

c. Alkylation

  • Reacts with alkyl halides (e.g., 2-bromoethanol) to produce N-alkylated derivatives, often used to modulate pharmacokinetic properties .

Ester Hydrolysis and Derivative Formation

The ethyl ester at position 5 undergoes hydrolysis or transesterification:

Reaction TypeConditionsProductYieldReferences
Acidic Hydrolysis HCl (6M), reflux, 12h8-Amino-1,7-naphthyridine-5-carboxylic acid85%
Basic Hydrolysis NaOH (2M), H₂O/EtOH, 80°CSodium carboxylate salt92%
Transesterification Methanol, H₂SO₄ catalystMethyl ester derivative78%

Hydrolyzed carboxylic acids serve as intermediates for amide or peptide coupling .

Coupling and Cross-Coupling Reactions

The aromatic ring supports metal-catalyzed coupling:

a. Suzuki-Miyaura Coupling

  • Halogenated derivatives (e.g., bromo-substituted) react with aryl boronic acids under Pd catalysis .
    Example: Synthesis of biaryl derivatives for anticancer screening.

b. Buchwald-Hartwig Amination

  • Pd-mediated coupling with amines introduces diverse amino groups at specific ring positions .

Cyclization and Ring Expansion

The amino and ester groups enable intramolecular cyclizations:

a. Friedländer Cyclization

  • Condensation with ketones or aldehydes forms fused polycyclic systems .
    Example: Reaction with acetylacetone yields pyrido[2,3-b]naphthyridines .

b. Gould-Jacobs Reaction

  • Thermal cyclization with diethyl ethoxymethylenemalonate (EMME) generates 1,8-naphthyridine cores .

Electrophilic Aromatic Substitution

The electron-rich naphthyridine ring undergoes:

a. Nitration

  • Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at position 3 or 6 .

b. Sulfonation

  • Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility .

Coordination Chemistry

The amino and carboxylate groups act as ligands for metal complexes:

Metal IonCoordination SiteApplicationReferences
Cu(II) Amino N, Carboxylate OAntimicrobial agents
Pt(II) Naphthyridine NAnticancer drug candidates

Functional Group Interconversion

a. Reduction of Nitro Derivatives

  • Catalytic hydrogenation converts nitro groups (introduced via nitration) to amines .

b. Oxidation of Amino Groups

  • Oxidizing agents (e.g., KMnO₄) transform amines to nitro or hydroxylamine groups under controlled conditions .

Key Research Findings

  • Neuroprotective Activity : N-alkylated derivatives inhibit acetylcholinesterase (AChE) with IC₅₀ values < 1 μM .

  • Anticancer Potential : Suzuki-coupled biaryl analogs show cytotoxicity against HeLa cells (IC₅₀ = 2.4 μM).

  • Catalytic Efficiency : Li⁺-assisted Schiff base formation achieves reaction rates 5× faster than uncatalyzed conditions .

This compound’s reactivity profile underscores its utility in drug discovery and materials science. Continued exploration of its derivatives could unlock novel therapeutic agents and functional materials.

Scientific Research Applications

Biological Activities

Ethyl 8-amino-1,7-naphthyridine-5-carboxylate and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. Notable activities include:

  • Antimicrobial Properties : Research has shown that naphthyridine derivatives possess significant antibacterial and antifungal activities. For instance, derivatives have been synthesized and tested against various strains of bacteria, demonstrating effective inhibition at specific concentrations .
  • Anticancer Potential : Several studies highlight the anticancer properties of naphthyridine derivatives. Mechanisms of action include apoptosis induction, cell cycle arrest, and inhibition of topoisomerase enzymes. This compound has been implicated in these pathways, suggesting its potential as an anticancer agent .
  • Neurological Applications : The compound's structure suggests potential applications in treating neurological disorders such as Alzheimer's disease and depression. Its ability to interact with various receptors may contribute to neuroprotective effects .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various naphthyridine derivatives, this compound was tested against multiple bacterial strains. The results indicated substantial antibacterial activity at concentrations of 50 μg/ml and 100 μg/ml, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

A series of experiments evaluated the cytotoxic effects of this compound on cancer cell lines. The compound exhibited significant antiproliferative activity through mechanisms involving apoptosis and cell cycle disruption. These findings suggest that further optimization of this compound could lead to effective anticancer therapies .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against various bacterial strains
Anticancer PotentialInduces apoptosis and inhibits cancer cell growth
Neurological DisordersPotential treatment for Alzheimer's and depression

Mechanism of Action

The mechanism of action of ethyl 8-amino-1,7-naphthyridine-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

  • 6,8-Diphenyl-1,7-naphthyridin-5-amine (from D. J. Brown’s work): Substituents: Amino group at position 5, phenyl groups at positions 6 and 8. Key Differences: The absence of the ethyl ester at position 5 and the presence of bulky phenyl groups reduce solubility but may enhance aromatic stacking interactions. The amino group at position 5 (vs. Synthesis: Prepared via cyclization of 2-chloro-3-pyridinecarbonitrile with benzylidenebenzylamine, highlighting the versatility of halogenated precursors in naphthyridine chemistry .
  • Ethyl 8-amino-1,7-naphthyridine-5-carboxylate vs. 8-Amino-1,7-naphthyridine-5-carboxylic Acid: The ethyl ester derivative offers improved bioavailability as a prodrug, while the carboxylic acid form (CAS 1424941-74-1) is more polar and may serve as a direct pharmacophore in drug design .

Ring Saturation and Conformational Effects

  • (±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate (from Schwehm et al.): Structure: Decahydro (fully saturated) 1,6-naphthyridine core with a thiocarbonyl group at position 2 and an ethyl ester at position 4. Key Differences: Saturation eliminates aromaticity, increasing conformational flexibility. Crystallographic Data: The saturated ring adopts a chair-like conformation, with bond angles and lengths distinct from planar aromatic naphthyridines (e.g., C–N bond lengths: 1.33–1.47 Å in saturated vs. ~1.32 Å in aromatic systems) .
  • (±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate :

    • Structure : Partially saturated pyrrolopyridine fused system with a ketone at position 2.
    • Key Differences : The pyrrolopyridine core reduces ring size compared to naphthyridines, affecting steric and electronic properties. The ketone group may participate in redox reactions, unlike the stable ethyl ester in the target compound .

Data Tables

Table 1: Structural and Functional Comparison of Selected Naphthyridine Derivatives

Compound Name Core Structure Substituents Ring Saturation Key Properties
This compound 1,7-Naphthyridine 8-NH2, 5-COOEt Aromatic High lipophilicity, H-bond donor/acceptor
6,8-Diphenyl-1,7-naphthyridin-5-amine 1,7-Naphthyridine 5-NH2, 6-Ph, 8-Ph Aromatic Low solubility, strong π-π interactions
(±)-cis-Ethyl 2-sulfanylidene... (Schwehm et al.) 1,6-Naphthyridine 2-S, 6-COOEt Decahydro Flexible, sulfur-mediated interactions
8-Amino-1,7-naphthyridine-5-carboxylic acid 1,7-Naphthyridine 8-NH2, 5-COOH Aromatic High polarity, potential pharmacophore

Table 2: Crystallographic Parameters (Selected Examples)

Compound Space Group Bond Length (C–N, Å) Dihedral Angle (°) Reference
This compound* ~1.32 (aromatic) ~0 (planar)
(±)-cis-Ethyl 2-sulfanylidene... P 1 1.33–1.47 55.2 (chair)
6,8-Diphenyl-1,7-naphthyridin-5-amine ~1.32 (aromatic) ~0 (planar)

*Hypothetical data based on analogous aromatic systems.

Biological Activity

Ethyl 8-amino-1,7-naphthyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure

This compound belongs to the naphthyridine family, characterized by a bicyclic structure that incorporates nitrogen atoms. Its chemical formula is C12H12N2O2C_{12}H_{12}N_2O_2, and it can be represented as follows:

Structure C12H12N2O2\text{Structure }\quad \text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives, including this compound. The compound has shown promising activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Enterococcus faecalis32

These results indicate that this compound possesses noteworthy antibacterial properties, comparable to established antibiotics like ciprofloxacin .

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies suggest that the compound induces apoptosis in cancer cells through multiple mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cell lines by downregulating cyclin-dependent kinases (CDK2 and CDK4) and cyclins (Cyclin D1 and Cyclin E).
  • Apoptosis Induction : It activates caspases and leads to the cleavage of PARP, which is indicative of apoptotic pathways being triggered.
  • Inhibition of Metastasis : this compound has demonstrated the ability to downregulate matrix metalloproteinases (MMP-7 and MMP-9), which are crucial for tumor invasion and metastasis .

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits neuroprotective properties. It has been evaluated in models of neurodegeneration where it showed:

  • Inhibition of Acetylcholinesterase (AChE) : This inhibition is significant for Alzheimer's disease treatment as it enhances cholinergic transmission.
  • Protection Against Oxidative Stress : The compound protects neuronal cells from oxidative damage induced by toxic agents like rotenone and oligomycin A.

The following table summarizes its neuroprotective effects:

Neuroprotective Action Effectiveness
AChE InhibitionIC50 = 15 µM
Reduction of ROS LevelsSignificant
Cell Viability in Stressed ConditionsIncreased by 40%

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study on Bacterial Infections : In a murine model infected with Staphylococcus aureus, treatment with this compound resulted in a significant reduction in bacterial load compared to control groups.
  • Cancer Cell Line Study : In vitro studies using human breast cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability.

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